molecular formula C18H27N3O B11542197 N'-cyclododecylidenepyridine-2-carbohydrazide

N'-cyclododecylidenepyridine-2-carbohydrazide

Cat. No.: B11542197
M. Wt: 301.4 g/mol
InChI Key: VJILVKHGVXQYFQ-UHFFFAOYSA-N
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Description

N’-cyclododecylidenepyridine-2-carbohydrazide is a derivative of pyridine-2-carbohydrazide, which is known for its applications in various fields such as medicinal chemistry and material science. This compound is characterized by the presence of a cyclododecylidene group attached to the pyridine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclododecylidenepyridine-2-carbohydrazide typically involves the condensation reaction between pyridine-2-carbohydrazide and cyclododecanone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of N’-cyclododecylidenepyridine-2-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

N’-cyclododecylidenepyridine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-cyclododecylidenepyridine-2-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-cyclododecylidenepyridine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes or disrupt the function of bacterial cell walls. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential as an antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carbohydrazide: A parent compound with similar structural features but lacking the cyclododecylidene group.

    N,N’-bis(pyridin-2-ylmethylene)cyclohexane-1,4-diamine: A Schiff base ligand with similar coordination properties.

    2,6-bis(pyrazine-2-carboxamido)pyridine: Another pyridine derivative with similar coordination chemistry

Uniqueness

N’-cyclododecylidenepyridine-2-carbohydrazide is unique due to the presence of the cyclododecylidene group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the synthesis of metal complexes with unique geometries and reactivities. Additionally, its potential antimicrobial properties make it a promising candidate for drug development .

Properties

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

N-(cyclododecylideneamino)pyridine-2-carboxamide

InChI

InChI=1S/C18H27N3O/c22-18(17-14-10-11-15-19-17)21-20-16-12-8-6-4-2-1-3-5-7-9-13-16/h10-11,14-15H,1-9,12-13H2,(H,21,22)

InChI Key

VJILVKHGVXQYFQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=NNC(=O)C2=CC=CC=N2)CCCCC1

Origin of Product

United States

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